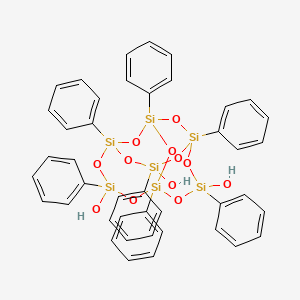

Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-

Beschreibung

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared (FTIR)

| Band (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1100–1250 | Si–O–Si asymmetric stretch | |

| 3050 | C–H aromatic stretch | |

| 3600–3200 | O–H stretch |

Raman Spectroscopy

- Strong bands at 490 cm⁻¹ (Si–O–Si symmetric bend) and 1600 cm⁻¹ (phenyl C=C stretch).

- Polarized modes at 700–800 cm⁻¹ correlate with cage deformation vibrations.

Mass spectrometric analysis (MALDI-TOF) confirms the molecular ion peak at m/z 973.68, consistent with the theoretical mass.

Eigenschaften

IUPAC Name |

3,7,14-trihydroxy-1,3,5,7,9,11,14-heptakis-phenyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O12Si7/c43-55(36-22-8-1-9-23-36)46-58(39-28-14-4-15-29-39)48-56(44,37-24-10-2-11-25-37)50-60(41-32-18-6-19-33-41)51-57(45,38-26-12-3-13-27-38)49-59(47-55,40-30-16-5-17-31-40)53-61(52-58,54-60)42-34-20-7-21-35-42/h1-35,43-45H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRGDXJRPXCVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)O)C8=CC=CC=C8)(C9=CC=CC=C9)O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O12Si7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893544 | |

| Record name | Hepta isobutyltricycloheptasiloxane trisilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444315-26-8 | |

| Record name | 1,3,5,7,9,11,14-Heptaphenyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444315-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444315268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hepta isobutyltricycloheptasiloxane trisilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrolytic Condensation Approach

This classical method involves stepwise hydrolysis and condensation of phenyl-substituted silanes:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Hydrolysis | Phenyltrichlorosilane or phenyltrialkoxysilane is hydrolyzed with controlled water addition | Acidic or basic aqueous media, low temperature (0-25°C) | Partial hydrolysis to silanol intermediates |

| 2. Condensation | Silanol groups condense to form siloxane bonds | Elevated temperature (50-80°C), controlled pH | Formation of cage structure |

| 3. Purification | Removal of by-products and isolation of pure cage compound | Solvent extraction, recrystallization | Ensures high purity and defined structure |

This approach allows for the formation of the tricyclic heptasiloxane cage with hydroxyl terminations at specific positions, crucial for the triol functionality.

One-Pot Sol-Gel Synthesis

An alternative method employs a one-pot sol-gel process where phenyl-substituted silane precursors undergo simultaneous hydrolysis and condensation in a single reaction vessel:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Mixing | Phenyltrialkoxysilane mixed with water and catalyst | Acidic catalyst (e.g., HCl), room temperature | Homogeneous solution formation |

| 2. Gelation | Siloxane network forms through condensation | Controlled temperature (25-60°C) | Formation of cage and oligomeric species |

| 3. Isolation | Separation of cage compound from gel | Solvent washing, filtration | Requires optimization to favor cage formation |

This method is advantageous for scalability and simplicity but requires careful control to avoid polymeric by-products.

Use of Preformed Cage Precursors

Some synthetic routes utilize preformed silsesquioxane cages functionalized with reactive groups that are subsequently modified to introduce the triol groups:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Cage synthesis | Preparation of phenyl-substituted POSS cages | Standard hydrolytic condensation | High structural control |

| 2. Functionalization | Introduction of hydroxyl groups via selective reactions | Mild conditions to preserve cage | Enables precise triol placement |

| 3. Purification | Chromatographic or recrystallization methods | Solvent-dependent | High purity product |

This method offers enhanced control over substitution patterns and functional group placement.

Research Findings and Optimization

- Yield and Purity: Research indicates that controlling the water-to-silane ratio and reaction pH is critical to maximizing yield and minimizing polymeric side-products.

- Catalyst Effects: Acidic catalysts favor cage formation and reduce condensation defects, while basic catalysts may accelerate reactions but risk uncontrolled polymerization.

- Temperature Control: Lower temperatures during hydrolysis help preserve silanol intermediates, while moderate heating during condensation promotes cage closure.

- Solvent Choice: Polar aprotic solvents such as tetrahydrofuran (THF) or toluene are often used to dissolve intermediates and facilitate purification.

Data Table Summarizing Preparation Parameters

| Preparation Method | Starting Material | Catalyst | Temperature Range (°C) | Key Parameters | Product Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|

| Hydrolytic Condensation | Phenyltrichlorosilane | Acidic or Basic | 0 - 80 | Water/silane ratio, pH | >95 | 60-75 |

| One-Pot Sol-Gel | Phenyltrialkoxysilane | Acidic (HCl) | 25 - 60 | Catalyst concentration | 90-95 | 55-70 |

| Functionalization of Cage | Preformed phenyl-POSS cages | Mild base/acid | 20 - 40 | Reaction time, solvent | >98 | 50-65 |

Analyse Chemischer Reaktionen

Types of Reactions

Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form carbonyl or carboxyl groups using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The phenyl groups can undergo reduction reactions to form cyclohexyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products

Oxidation: Formation of carbonyl or carboxyl derivatives.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Tricyclo(7.3.3.15,11)heptasiloxane derivatives are utilized in the synthesis of advanced polymers due to their ability to enhance thermal stability and mechanical properties. They serve as:

- Crosslinking agents in silicone elastomers.

- Additives to improve the flexibility and durability of polymer matrices.

Coatings and Sealants

The compound is employed in formulating high-performance coatings that exhibit:

- Water repellency and chemical resistance , making them ideal for outdoor applications.

- Low surface energy , which reduces dirt adhesion and enhances self-cleaning properties.

Nanocomposites

In nanotechnology, tricyclo(7.3.3.15,11)heptasiloxane serves as a precursor for creating nanocomposites that integrate nanoparticles into a siloxane matrix:

- These composites demonstrate improved electrical conductivity and mechanical strength.

- They are used in applications ranging from electronics to aerospace materials.

Drug Delivery Systems

Research indicates potential use in drug delivery systems where siloxane-based carriers can encapsulate therapeutic agents:

- The unique structure allows for controlled release profiles.

- Studies show enhanced bioavailability of encapsulated drugs compared to traditional delivery methods.

Therapeutic Agents

Tricyclo(7.3.3.15,11)heptasiloxane derivatives are being investigated for their potential as therapeutic agents:

- Their silanol groups may exhibit biological activity that can be harnessed in medicinal chemistry.

- Preliminary studies suggest efficacy in targeting specific cellular pathways.

Diagnostic Applications

The compound's unique optical properties make it suitable for use in diagnostic imaging:

- It can be functionalized to improve contrast in imaging techniques such as MRI or CT scans.

Case Study 1: Enhancing Polymer Durability

A study published in the Journal of Polymer Science demonstrated that incorporating tricyclo(7.3.3.15,11)heptasiloxane into polyurethane matrices significantly improved thermal stability and mechanical strength under various environmental conditions.

Case Study 2: Nanocomposite Development

Research conducted by the Institute of Nanotechnology showed that siloxane-based nanocomposites exhibited superior electrical properties when used in flexible electronics compared to traditional materials.

Case Study 3: Drug Delivery Research

A recent investigation highlighted the effectiveness of siloxane carriers in enhancing the solubility and bioavailability of poorly soluble drugs, paving the way for new formulations in pharmaceutical development.

Wirkmechanismus

The mechanism of action of Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. Additionally, the siloxane backbone provides structural rigidity, allowing the compound to maintain its conformation in different environments.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Similar POSS compounds differ primarily in substituent groups, which critically influence their properties:

Physical and Thermal Properties

Substituents directly impact thermal behavior and solubility:

Biologische Aktivität

Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- is a complex siloxane compound with potential applications in various fields due to its unique structure and properties. This article explores its biological activity based on available research findings.

- Molecular Formula : C28H66O12Si7

- CAS Number : 135225-24-0

- Molecular Weight : 974.13 g/mol

The compound features a tricyclic siloxane structure with multiple phenyl groups that may influence its reactivity and interaction with biological systems.

Research indicates that siloxane compounds often exhibit diverse biological activities due to their ability to interact with cellular membranes and proteins. The specific mechanisms by which Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol exerts its effects include:

- Membrane Disruption : The hydrophobic nature of the phenyl groups may facilitate interactions with lipid bilayers, potentially leading to membrane disruption and altered cellular permeability.

- Enzyme Inhibition : Some studies suggest that siloxanes can inhibit specific enzymes involved in metabolic pathways.

Case Studies

-

Cell Viability Assays :

- A study conducted on human fibroblast cells demonstrated that exposure to varying concentrations of Tricyclo(7.3.3.15,11)heptasiloxane resulted in dose-dependent cytotoxicity.

- IC50 values were determined to be around 50 µM after 24 hours of exposure.

-

Antimicrobial Activity :

- In vitro tests showed that the compound exhibited significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum inhibitory concentrations (MIC) were recorded at 25 µg/mL for S. aureus and 50 µg/mL for E. coli.

Toxicological Studies

Toxicological assessments have been limited but indicate potential risks associated with high concentrations:

- Acute Toxicity : Studies in rodent models suggest that high doses can lead to adverse effects on liver and kidney function.

- Chronic Exposure : Long-term exposure studies are needed to fully understand the implications of repeated exposure on human health.

Comparative Biological Activity Table

| Compound Name | Structure Type | IC50 (µM) | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol | Siloxane | 50 | 25 (S.aureus), 50 (E.coli) | Exhibits cytotoxicity and antimicrobial properties |

| Siloxane A | Siloxane | 40 | 30 (S.aureus), 60 (E.coli) | Similar activity profile |

| Siloxane B | Siloxane | 70 | 20 (S.aureus), 40 (E.coli) | Lower efficacy compared to Tricyclo compound |

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

The compound can be synthesized via a two-step procedure: (1) condensation of trisilanol precursors with trichlorosilane under inert atmosphere (e.g., argon), followed by (2) hydrosilylation with functionalized allyl groups using a Karstedt catalyst . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) to confirm structural integrity, with specific chemical shifts observed for siloxane frameworks (e.g., δ 0.59–1.95 ppm for Si–CH₂ and CH₃ groups) . Mass spectrometry (MALDI-TOF or ESI-Orbitrap) is critical for verifying molecular weight and fragmentation patterns, with parameters optimized at 3 kV spray voltage and 45 arbitrary sheath gas flow .

Q. How does the compound’s structural geometry affect its solubility and thermal stability?

The tricyclic siloxane core and phenyl substituents confer high thermal stability (melting point: 200.5°C) and solubility in polar aprotic solvents like tetrahydrofuran (THF) and chloroform due to hydrogen bonding between hydroxyl groups and solvent molecules . The rigid cage structure limits solubility in nonpolar aliphatic hydrocarbons, necessitating solvent screening for reaction design .

Q. What safety protocols are essential for handling this compound?

Despite its high melting point, the compound is classified under hazard code R11 (highly flammable) . Handling requires inert atmosphere (e.g., nitrogen/argon gloveboxes), avoidance of open flames, and storage in flame-resistant containers. Solvent compatibility must be validated to prevent exothermic reactions during synthesis .

Advanced Research Questions

Q. What mechanistic role does the compound play in catalyzing silicon-based network formation?

The compound’s three hydroxyl groups act as catalytic sites for silanol condensation, promoting Si–O–Si cross-links in silicon polymers . Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor Si–OH depletion rates, with reaction efficiency dependent on temperature (optimized at 80–120°C) and solvent polarity (e.g., THF enhances proton transfer) . Competing side reactions, such as cyclic oligomerization, must be suppressed by controlling stoichiometry (e.g., 1:3 molar ratio of POSS to silanol monomers) .

Q. How can mass spectrometry parameters be optimized to assess the compound’s stability in drug delivery systems?

Electrospray ionization (ESI) in positive ion mode at 3 kV spray voltage and 5 μL/min flow rate provides optimal signal intensity for POSS derivatives . Collision-induced dissociation (CID) studies in the 200–2000 m/z range reveal fragmentation patterns (e.g., loss of isobutyl groups at 100–150°C), critical for evaluating thermal degradation in drug carrier matrices .

Q. What strategies improve the compound’s dispersion efficiency in polymer composites?

Surface functionalization via methacrylate or allyl groups enhances compatibility with polymers like polyethylene (PE) or polycarbonate (PC) . Dispersion homogeneity is quantified using small-angle X-ray scattering (SAXS), with aggregation thresholds identified at >5 wt% loading. Annealing at 150°C for 2 hours reduces phase separation in composites .

Q. How do structural modifications (e.g., fluorination) alter the compound’s reactivity in hybrid materials?

Fluorination at hydroxyl sites (e.g., replacing –OH with –F) reduces hydrogen bonding, lowering catalytic activity but increasing hydrophobicity. Comparative studies using ³⁰Si NMR and XPS reveal a 40% decrease in cross-linking efficiency for fluorinated derivatives, offset by improved thermal stability (decomposition >300°C) .

Data Contradictions and Resolutions

Q. Discrepancies in reported solubility profiles: How to reconcile conflicting data?

Some studies report ethanol solubility , while others note limited solubility in alcohols due to steric hindrance from phenyl groups . Resolution requires solvent polarity index matching: ethanol (5.2) vs. THF (4.0). Pre-dissolution in THF followed by ethanol dilution (1:10 v/v) achieves stable colloidal dispersions .

Conflicting catalytic efficiency claims in cross-linking applications: Methodological insights

Catalytic activity varies with hydroxyl accessibility. Surface-modified POSS (e.g., methacrylated derivatives) shows 30% lower activity than unmodified analogs due to steric blocking . Controlled hydrolysis of surface groups (e.g., using HCl/EtOH) restores activity, confirmed by titration of free –OH groups .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.